1-(2-Methoxyethyl)-2-methylpiperazine

Description

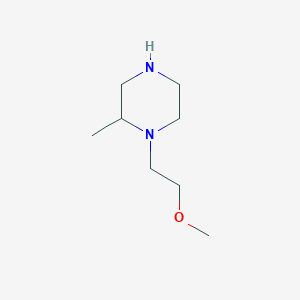

1-(2-Methoxyethyl)-2-methylpiperazine is a substituted piperazine derivative characterized by a methoxyethyl group (-CH2CH2OCH3) at the 1-position and a methyl group (-CH3) at the 2-position of the piperazine ring. Its molecular formula is C8H18N2O (derived from the parent compound 1-(2-Methoxyethyl)piperazine, C7H16N2O, with an additional methyl group). Piperazine derivatives are widely utilized in medicinal chemistry and organic synthesis due to their versatile reactivity and ability to modulate biological targets. This compound serves as an intermediate in organic syntheses, particularly in the development of pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOQNROQRIISTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Methylpiperazine

2-Methylpiperazine is commonly synthesized via catalytic hydrogenation of 1-benzyl-3-methylpiperazine using 5% palladium on charcoal in aqueous medium at 40°C for 6 hours, yielding over 99% pure product. Alternative innovative methods include photocatalytic synthesis using semiconductor-zeolite composite catalysts under ambient temperature conditions, enabling ecological and efficient cyclization from N-(β-hydroxypropyl)ethylenediamine.

Synthesis of N-Methylpiperazine

N-Methylpiperazine is industrially prepared by reacting diethanolamine with monomethylamine in the presence of hydrogen over supported copper-based catalysts at elevated temperatures (180–230°C) and high pressures (50–300 bar). This process involves a cyclization reaction in the liquid phase, with hydrogen enhancing catalyst activity and selectivity. The product is purified by distillation, achieving >99.5% purity and yields over 70%.

Preparation Methods of 1-(2-Methoxyethyl)-2-methylpiperazine

General Synthetic Strategy

The target compound, this compound, can be rationally synthesized by selective alkylation of 2-methylpiperazine with 2-methoxyethyl electrophiles (e.g., 2-methoxyethyl chloride or 2-methoxyethyl tosylate). This approach leverages the nucleophilicity of the piperazine nitrogen atoms and the availability of 2-methoxyethyl halides or sulfonates as alkylating agents.

Stepwise Preparation Route

Detailed Reaction Conditions and Considerations

-

- Base: Potassium carbonate or sodium hydride to deprotonate piperazine nitrogen.

- Solvent: Polar aprotic solvents like DMF or acetonitrile to facilitate SN2 reaction.

- Temperature: Reflux (~80–120°C depending on solvent).

- Molar ratios: Slight excess of alkylating agent to ensure complete conversion but minimize dialkylation.

- Reaction monitoring: TLC or GC-MS to track monoalkylation.

- Work-up: Aqueous extraction, drying, and purification by distillation or chromatography.

Comparative Data Table of Preparation Methods for Piperazine Derivatives

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-methylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Drug Development

MEMP serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its piperazine structure is crucial in developing drugs targeting central nervous system disorders, including anxiety and depression. For instance, derivatives of piperazine have been shown to exhibit selective serotonin reuptake inhibition, which is beneficial in treating mood disorders.

Table 1: Piperazine Derivatives and Their Applications

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| 1-(2-Methoxyethyl)-2-methylpiperazine | Antidepressant effects | Serotonin reuptake inhibition |

| 4-(3-phenylpropyl)piperazine | Cocaine addiction | Dopamine transporter inhibition |

| N-(2-chlorophenyl)-piperazine | Neuroprotective effects | A2A adenosine receptor antagonism |

Neuroprotective Properties

Recent studies have indicated that MEMP derivatives can enhance synaptic plasticity and exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's. The compound's ability to cross the blood-brain barrier (BBB) makes it a candidate for developing therapies aimed at cognitive decline.

Synthetic Pathways

MEMP can be synthesized through various chemical reactions, including alkylation processes that utilize readily available precursors. This flexibility allows for modifications that can lead to compounds with enhanced pharmacological properties.

Table 2: Synthetic Routes for MEMP

| Reaction Type | Starting Materials | Conditions |

|---|---|---|

| Alkylation | 2-Methylpiperazine + 2-Methoxyethyl bromide | Base catalyst, reflux |

| Cyclization | Piperazine derivatives | Acidic conditions |

Binding Affinity Studies

MEMP and its analogs have been subjected to binding affinity studies to assess their potential as therapeutic agents. These studies typically involve evaluating the interaction of MEMP derivatives with neurotransmitter receptors.

Case Study: TRPC6 Activation

A novel derivative of MEMP was found to selectively activate TRPC6 channels, showing promise for treating synaptic deficiencies in models of Alzheimer's disease. This study highlights MEMP's role in developing neuroprotective agents.

Agrochemicals

MEMP's unique chemical properties make it suitable for use in agrochemical formulations, where it can act as an intermediate in synthesizing herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-2-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Protein Kinase C (PKC) Inhibition: H-7

H-7, a sulfonamide-substituted piperazine, is a potent PKC inhibitor (Ki = 6 µM) . It blocks radiation-induced apoptosis in endothelial cells by interfering with PKC-mediated signaling pathways and reverses serotonin-induced desensitization of 5-HT2 receptors in platelets . In contrast, this compound lacks direct kinase inhibition activity, highlighting the critical role of the isoquinolinesulfonyl group in H-7’s mechanism .

Dopamine Receptor Modulation: 1-(2-Methoxyphenyl)piperazine

Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high affinity for dopamine D2 receptors (Ki < 100 nM), making them candidates for neuropsychiatric drug development .

Solubility and Reactivity: 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

The hydroxyethoxyethyl substituent in this analog improves water solubility, making it suitable for formulations requiring hydrophilic properties . In contrast, the methoxyethyl group in this compound may enhance lipophilicity, favoring membrane permeability in synthetic intermediates .

Biological Activity

1-(2-Methoxyethyl)-2-methylpiperazine is an organic compound with the molecular formula CHNO. It is a derivative of piperazine characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring. This compound has garnered attention for its potential biological activity, particularly in pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate various biochemical pathways by binding to these targets, influencing cellular processes such as neurotransmission and synaptic plasticity. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for central nervous system (CNS) disorders.

Pharmacological Applications

Research indicates that derivatives of piperazine, including this compound, have potential applications in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease. The following table summarizes some key findings related to its pharmacological properties:

Case Studies

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

- Alzheimer's Disease Models : In studies involving transgenic mouse models of Alzheimer's disease, compounds similar to this compound showed synaptoprotective properties and improved cognitive functions by enhancing synaptic plasticity through TRPC6 activation .

- Anxiety and Depression : Research has indicated that piperazine derivatives can exhibit anxiolytic effects in animal models, suggesting their potential utility in treating anxiety disorders .

- Neurotoxicity Studies : In vitro studies have demonstrated that these compounds can mitigate neurotoxic effects induced by amyloid-beta peptides, which are known to contribute to neurodegenerative diseases .

This compound undergoes various chemical reactions that can alter its structure and potentially its biological activity:

- Oxidation : Can form N-oxides.

- Reduction : May yield different amine derivatives.

- Substitution : The methoxyethyl group can be replaced by other functional groups in nucleophilic substitution reactions.

These reactions highlight the compound's versatility as a synthetic intermediate in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methoxyethyl)-2-methylpiperazine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves alkylation of 2-methylpiperazine with 2-methoxyethyl halides (e.g., 2-chloroethyl methyl ether) under basic conditions. Palladium-catalyzed cross-coupling may also be employed for introducing substituents. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity .

- Temperature : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .

- Purification : Column chromatography or recrystallization improves purity (>95% by HPLC) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Techniques :

- NMR spectroscopy : Confirms substitution patterns (e.g., methoxyethyl and methyl groups on the piperazine ring) .

- HPLC-MS : Detects trace impurities (<0.1%) and quantifies molecular ion peaks (e.g., m/z 173.2 for [M+H]+) .

- Melting point analysis : Validates crystallinity (expected range: 80–85°C for pure samples) .

Q. How can researchers screen the compound’s preliminary biological activity?

- Approach :

- Kinase inhibition assays : Test inhibition of protein kinase C (PKC) or cAMP-dependent kinases using in vitro enzymatic assays .

- Cytotoxicity profiling : Use cell lines (e.g., SH-SY5Y neuroblastoma) with MTT assays to assess IC50 values .

- Solubility studies : Measure partition coefficients (logP) to predict bioavailability .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s interaction with p53-dependent apoptotic pathways?

- Experimental Design :

- Western blotting : Monitor p53 nuclear accumulation and downstream targets (e.g., BAX, PUMA) in treated cells .

- siRNA knockdown : Silence p53 in cell models (e.g., HCT116 p53+/+ vs. p53−/−) to confirm pathway specificity .

- Kinase profiling : Compare activity against H-7 (a known PKC inhibitor) to identify selectivity .

Q. How does structural modification of the methoxyethyl group alter receptor binding affinity?

- Strategy :

- SAR studies : Synthesize analogs with varied substituents (e.g., ethoxyethyl, hydroxyethyl) and assess via:

- Radioligand binding assays : Quantify affinity for serotonin or dopamine receptors .

- Molecular docking : Model interactions with receptor active sites (e.g., 5-HT1A) using software like AutoDock .

Q. How can conflicting data on this compound’s cytotoxicity across cell lines be resolved?

- Analysis Framework :

- Dose-response curves : Compare IC50 values in cell lines with varying p53 status (wild-type vs. mutant) .

- Metabolic profiling : Use LC-MS to identify cell-specific metabolites that modulate toxicity .

- Transcriptomics : Perform RNA-seq to uncover differentially expressed genes in resistant vs. sensitive lines .

Q. What computational tools predict this compound’s pharmacokinetic properties and toxicity?

- Tools :

- ADMET prediction : Use SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .

- QSAR modeling : Corrogate structural features (e.g., logP, polar surface area) with experimental toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.